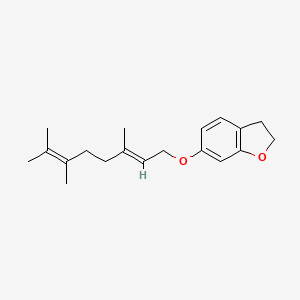
6-((3,6,7-Trimethylocta-2,6-dien-1-yl)oxy)-2,3-dihydrobenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((3,6,7-Trimethylocta-2,6-dien-1-yl)oxy)-2,3-dihydrobenzofuran is a complex organic compound characterized by its unique structure, which includes a dihydrobenzofuran ring and a trimethylocta-dienyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((3,6,7-Trimethylocta-2,6-dien-1-yl)oxy)-2,3-dihydrobenzofuran typically involves multiple steps:
Formation of the Dihydrobenzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Trimethylocta-dienyl Side Chain: This step often involves the use of coupling reactions, such as the Suzuki or Heck reaction, to attach the side chain to the dihydrobenzofuran ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the trimethylocta-dienyl side chain, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the dihydrobenzofuran ring or the side chain, potentially leading to the formation of more saturated derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the dihydrobenzofuran ring or the side chain are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce more saturated compounds.
Scientific Research Applications
Chemistry
In chemistry, 6-((3,6,7-Trimethylocta-2,6-dien-1-yl)oxy)-2,3-dihydrobenzofuran is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound is studied for its potential biological activities. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 6-((3,6,7-Trimethylocta-2,6-dien-1-yl)oxy)-2,3-dihydrobenzofuran depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of specific enzymes or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
6-((3,6,7-Trimethylocta-2,6-dien-1-yl)oxy)-2,3-dihydrobenzofuran: can be compared to other dihydrobenzofuran derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines a dihydrobenzofuran ring with a trimethylocta-dienyl side chain. This combination imparts unique chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C19H26O2 |
|---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
6-[(2E)-3,6,7-trimethylocta-2,6-dienoxy]-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C19H26O2/c1-14(2)16(4)6-5-15(3)9-11-20-18-8-7-17-10-12-21-19(17)13-18/h7-9,13H,5-6,10-12H2,1-4H3/b15-9+ |
InChI Key |
IRQQNDCCGIIQIC-OQLLNIDSSA-N |
Isomeric SMILES |
CC(=C(C)CC/C(=C/COC1=CC2=C(CCO2)C=C1)/C)C |
Canonical SMILES |
CC(=C(C)CCC(=CCOC1=CC2=C(CCO2)C=C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


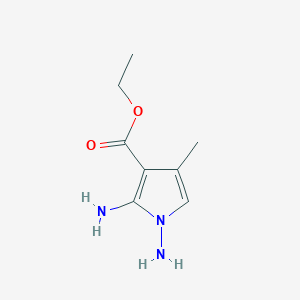
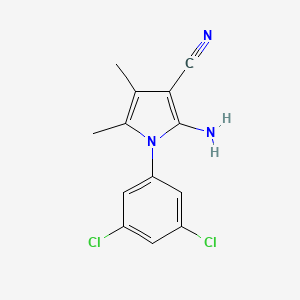
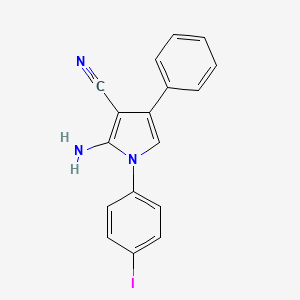
![3-((1R,2S,4S)-Bicyclo[2.2.1]heptan-2-ylthio)-1H-1,2,4-triazole](/img/structure/B12878768.png)
![2-Iodobenzo[d]oxazole-4-carbonitrile](/img/structure/B12878778.png)
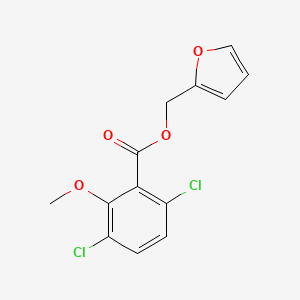
![(1R,2R)-2-((3AR,6aR)-hexahydrocyclopenta[b]pyrrol-1(2H)-yl)cyclopentanol](/img/structure/B12878786.png)
![Benzenamine, 4-[4-(2-chlorophenyl)-2-ethenyl-5-oxazolyl]-N,N-diethyl-](/img/structure/B12878788.png)
![2,6-Dimethoxy-N-[3-(propan-2-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12878793.png)


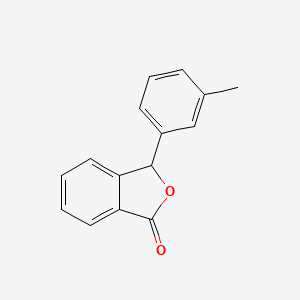
![N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B12878839.png)

